molecular formula C16H11NO6S B14340805 4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid CAS No. 96128-51-7

4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid

Cat. No.: B14340805
CAS No.: 96128-51-7
M. Wt: 345.3 g/mol
InChI Key: DZKXXPWNZQLGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid typically involves the condensation of benzothiazole derivatives with acylating agents. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with phthalic anhydride to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its combination of a benzothiazole ring with a benzoic acid moiety allows for versatile functionalization and diverse applications in various fields.

Properties

CAS No.

96128-51-7

Molecular Formula

C16H11NO6S

Molecular Weight

345.3 g/mol

IUPAC Name

4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]benzoic acid

InChI

InChI=1S/C16H11NO6S/c18-13(10-5-7-11(8-6-10)16(20)21)9-17-15(19)12-3-1-2-4-14(12)24(17,22)23/h1-8H,9H2,(H,20,21)

InChI Key

DZKXXPWNZQLGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.